molecular formula C17H25N3O3 B13858525 (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile

(2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile

Cat. No.: B13858525
M. Wt: 319.4 g/mol
InChI Key: JDKFHIMPIXAGBQ-ZNLBYTCVSA-N
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Description

(2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a hydroxyadamantane moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyadamantane Moiety: This step may involve nucleophilic substitution reactions where the hydroxyadamantane group is introduced.

    Addition of the Nitrile Group: This can be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism by which (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carboxamide
  • (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-1-[2-hydroxy-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O3/c18-9-13-2-1-3-20(13)15(22)14(21)19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-14,19,21,23H,1-8,10H2/t11-,12+,13-,14?,16?,17?/m0/s1

InChI Key

JDKFHIMPIXAGBQ-ZNLBYTCVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(NC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)C(NC23CC4CC(C2)CC(C4)(C3)O)O)C#N

Origin of Product

United States

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